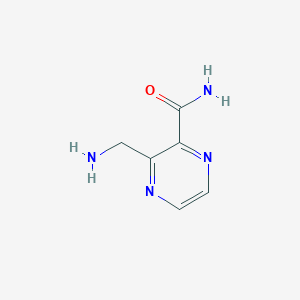
3-(Aminomethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)pyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with aminomethyl derivatives. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with aminomethyl derivatives to form the desired carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, a solution of the nitrile precursor in ethanol and water can be passed through a heated column reactor to obtain the primary amide in high yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Aminopyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Derivatives of this compound are investigated for their antitubercular activity.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its antimicrobial role, the compound interferes with the synthesis of fatty acids in bacteria by inhibiting the enzyme fatty acid synthase I (FAS I). This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .
Comparison with Similar Compounds
Pyrazinamide: A well-known antitubercular drug that shares a similar pyrazine core structure.
3-Aminopyrazine-2-carboxamide: Another derivative with similar antimicrobial properties.
N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides: These compounds exhibit varying degrees of antimicrobial and antifungal activities.
Uniqueness: 3-(Aminomethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
98135-37-6 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(aminomethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-3-4-5(6(8)11)10-2-1-9-4/h1-2H,3,7H2,(H2,8,11) |
InChI Key |
UHHOBYQQJQDVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



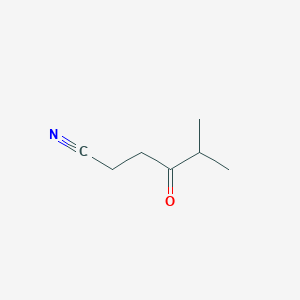
![7-Methyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110072.png)
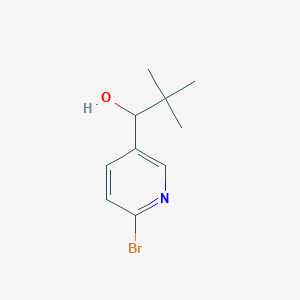
![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)

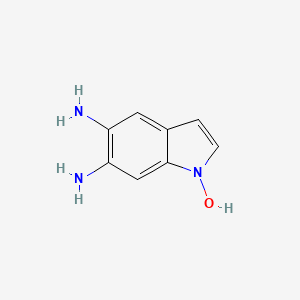
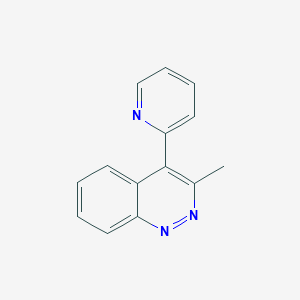

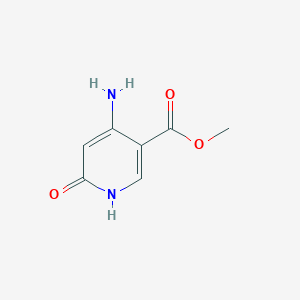
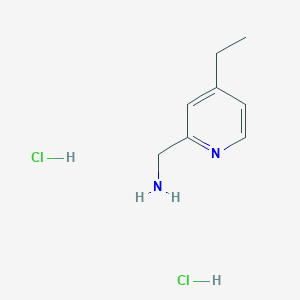
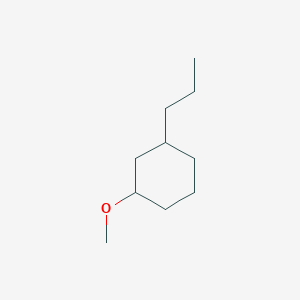
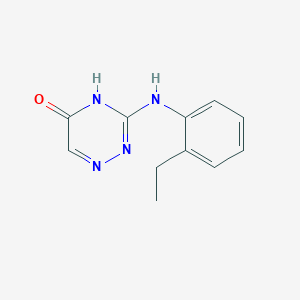
![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
